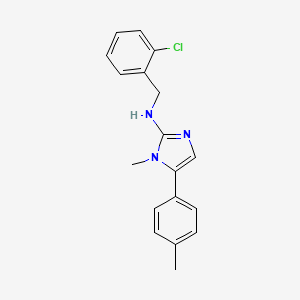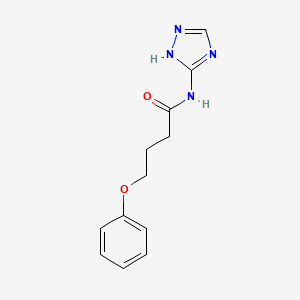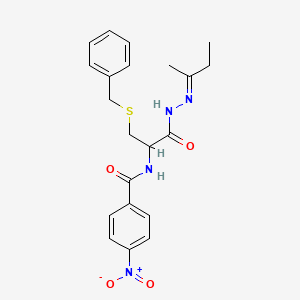![molecular formula C14H20ClNO4S2 B11566852 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione](/img/structure/B11566852.png)
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is a synthetic organic compound with the molecular formula C14H20ClNO4S2 and a molecular weight of 365.8959 . This compound is characterized by the presence of a thiolane ring, a butyl group, and a 4-chlorophenylsulfonyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate butyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The thiolane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}acetic acid: Similar structure but with an acetic acid moiety instead of the thiolane ring.
4-Chlorobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H20ClNO4S2 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
Clave InChI |
ZEDVTFWQYJXCBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide](/img/structure/B11566770.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566771.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11566772.png)

![2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide](/img/structure/B11566785.png)
![5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B11566794.png)


![2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566804.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11566808.png)
methyl}phenol](/img/structure/B11566816.png)
![N-{3'-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11566821.png)
![ethyl 4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}benzoate](/img/structure/B11566823.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
